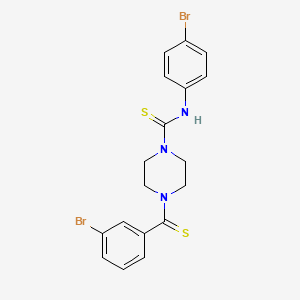

4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide

Descripción

The compound 4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide features a piperazine core substituted with a 3-bromobenzenecarbothioyl group at the 4-position and a 4-bromophenylcarbothioamide moiety at the N-position.

Propiedades

IUPAC Name |

4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Br2N3S2/c19-14-4-6-16(7-5-14)21-18(25)23-10-8-22(9-11-23)17(24)13-2-1-3-15(20)12-13/h1-7,12H,8-11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMDCMWCURGTRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=S)C2=CC(=CC=C2)Br)C(=S)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Br2N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide typically involves the reaction of 3-bromobenzenecarbothioyl chloride with N-(4-bromophenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may convert the compound into its corresponding thiol or amine derivatives.

Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

The presence of multiple functional groups in 4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide indicates its potential for diverse biological interactions. The compound is anticipated to participate in various chemical reactions typical of thioamides and piperazines, which could lead to enhanced biological activity. Potential applications include:

- Medicinal Chemistry : The compound may serve as a lead structure for developing pharmaceuticals targeting diseases such as cancer, neurodegenerative disorders, or infections due to its structural similarity to known bioactive molecules.

- Receptor Modulation : Similar compounds have shown interactions with neurotransmitter receptors, suggesting that this compound may modulate receptor activity, which is crucial in neuropharmacology.

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into potential applications for 4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide.

- Anticancer Activity : Research on piperazine derivatives has demonstrated their ability to inhibit cancer cell proliferation. For instance, a study showed that similar compounds exhibited cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms.

- Neuroprotective Effects : Compounds with a similar piperazine backbone have been investigated for their neuroprotective properties. They were found to modulate excitatory neurotransmission, offering potential therapeutic avenues for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents against bacterial strains. The structural components of 4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide could enhance its efficacy against resistant strains.

Data Tables

The following table summarizes the potential applications and associated biological activities of 4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide based on existing literature.

Mecanismo De Acción

The mechanism of action of 4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide would depend on its specific biological activity. Generally, piperazine derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Substituent Effects

Piperazine-1-carbothioamide derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Enzyme Inhibition : ML267 demonstrates that chloro-CF₃-pyridine substitutions are critical for selective bacterial PPTase inhibition, suggesting brominated analogs could achieve similar specificity .

Structural Stability : Crystal structures (e.g., ) reveal that bromine and CF₃ groups enhance lattice stability via C–Br···π and CF₃–F interactions.

Antibacterial Potential: Piperazine-1-carbothioamides with dual halogenation (e.g., target compound) are hypothesized to disrupt bacterial membranes, analogous to ML267’s action against MRSA .

Actividad Biológica

The compound 4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide is a synthetic derivative of piperazine, characterized by the presence of bromobenzene substituents and a carbothioamide functional group. This structural composition suggests significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure and Synthesis

The molecular formula of the compound is with a molecular weight of approximately 499.28 g/mol. The synthesis typically involves the reaction of 3-bromobenzenecarbothioyl chloride with N-(4-bromophenyl)piperazine in the presence of a base such as triethylamine, using solvents like dichloromethane under controlled conditions to optimize yield and purity .

The biological activity of this compound is likely linked to its interaction with various molecular targets, including enzymes and receptors. The carbothioamide moiety can participate in hydrogen bonding and other interactions that may enhance binding affinity to biological targets. Piperazine derivatives are known for their diverse pharmacological properties, including antipsychotic, antidepressant, and antimicrobial activities .

Antimicrobial Properties

Research indicates that piperazine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide have been shown to possess enhanced antibacterial properties compared to their non-brominated counterparts . The increased electron density due to bromine substitution is believed to contribute to this enhanced activity.

Anticancer Activity

Preliminary studies suggest that compounds in this class may also exhibit anticancer properties. The mechanism involves inducing apoptosis in cancer cells through the modulation of specific signaling pathways . Further research is needed to elucidate the precise mechanisms and efficacy against various cancer cell lines.

Case Studies

- Antimicrobial Efficacy Study : A study comparing various piperazine derivatives demonstrated that those containing halogen substitutions (like bromine) significantly inhibited bacterial growth in vitro. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results .

- Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines, the compound exhibited dose-dependent effects, leading to cell death at higher concentrations. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 499.28 g/mol |

| Synthesis Method | Reaction with thioyl chloride |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Anticancer Activity | Induces apoptosis in cancer cells |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling a brominated benzene carbothioyl group to a piperazine-carbothioamide core. Key steps include:

- Piperazine ring formation : Use ethylenediamine with dihaloalkanes under basic conditions (e.g., KOH/ethanol) .

- Thioamide coupling : React piperazine intermediates with thiophosgene or thiourea derivatives in anhydrous solvents (e.g., DMF) at 60–80°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

- Yield Optimization : Lower temperatures (<50°C) reduce side reactions (e.g., oxidation of thioamide groups), while excess thiocarbonyl reagents (1.5–2 eq.) enhance conversion .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

- NMR :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for brominated phenyl groups) and piperazine CH2 signals (δ 2.5–3.5 ppm) .

- HSQC/HMBC : Correlate thioamide (C=S, δ ~200 ppm) with adjacent NH and piperazine protons .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ for C18H16Br2N4S2: m/z 537.87) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed binding modes of this compound with biological targets?

- Case Study : Discrepancies in dopamine receptor binding data (e.g., D2 vs. D3 selectivity) may arise from ligand conformational flexibility.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., using GROMACS) to identify stable binding poses .

- Docking Scores vs. Experimental IC50 : Validate models by correlating Glide/SP scores with in vitro inhibition assays .

- Outcome : Adjust substituent positions (e.g., bromine orientation) to optimize steric complementarity .

Q. What strategies mitigate data inconsistencies in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?

- Experimental Design :

- Dose-Response Curves : Use 8–10 concentrations (0.1–100 μM) to differentiate specific activity from cytotoxicity .

- Control Compounds : Compare with known standards (e.g., fluconazole for antifungal assays) .

- Data Analysis :

- Selectivity Index (SI) : Calculate SI = IC50(non-target cells)/IC50(target cells). SI < 1 indicates non-specific toxicity .

- Reprodubility : Triplicate assays with blinded sample coding reduce operator bias .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during in vitro testing?

- Formulation :

- Co-solvents : Use DMSO (<1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without disrupting cell membranes .

- Nanoemulsions : Encapsulate compound in PLGA nanoparticles (size <200 nm) for sustained release .

- Validation : Dynamic Light Scattering (DLS) confirms nanoparticle stability .

Q. What experimental approaches differentiate thioamide reactivity from amide analogs?

- Comparative Studies :

- Kinetic Analysis : Monitor hydrolysis rates (HPLC) in pH 7.4 buffer (thioamides hydrolyze 5–10x faster than amides) .

- Electrophilicity : Use DFT calculations (e.g., Gaussian 16) to compare Mulliken charges on carbonyl vs. thiocarbonyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.